![molecular formula C18H20N6O B5501633 N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

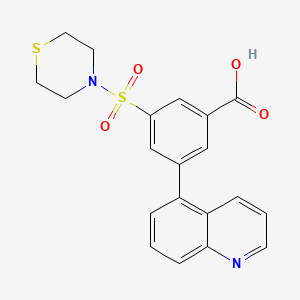

N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities, making them of interest in the development of pharmaceuticals and materials science. Its structure contains several functional groups, including an indazole moiety, a carboxamide group, and a pyridine ring substituted with an imidazole, suggesting a complex synthesis and a variety of potential chemical properties and reactions.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions starting from simpler heterocyclic precursors. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation followed by conversion to diethylamide, indicating similar strategies might be employed for our target compound (Anuradha et al., 2014).

Molecular Structure Analysis

Structural analysis of related compounds is often performed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction. These methods help confirm the identity and purity of the synthesized compounds and provide detailed insights into their molecular conformation and crystal packing (Anuradha et al., 2014).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Compounds with similar structures have been explored extensively in the field of medicinal chemistry for their potential therapeutic properties. For instance, derivatives of imidazo[1,2-a]pyrimidine have been investigated for their role in antagonizing the androgen receptor, demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). These studies also highlight the importance of modifying these compounds to reduce metabolism mediated by aldehyde oxidase (AO), a common challenge in drug development (Linton et al., 2011).

Molecular Biology Applications

In the realm of molecular biology, polyamides containing N-methyl imidazole and N-methyl pyrrole have shown promise in targeting specific DNA sequences in the minor groove, controlling gene expression. These polyamides are being studied as potential agents for treating diseases such as cancer by inhibiting gene expression with high specificity (Chavda et al., 2010).

Antimicrobial Research

Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a novel antimycobacterial lead, generated from whole-cell screening against Mycobacterium tuberculosis. The development of these compounds showcases the synthesis and optimization of a new class of selective inhibitors for tuberculosis, demonstrating the critical role of structural modifications in enhancing antimicrobial activity (Ramachandran et al., 2013).

Chemical Synthesis and Drug Design

The exploration of imidazo[1,5-a]pyridine derivatives has provided insights into the design of stable N-heterocyclic carbenes, offering a versatile platform for generating new types of carbenes. These findings have implications for the development of catalytic systems and the synthesis of complex molecules, highlighting the architectural versatility of the imidazo[1,5-a]pyridine skeleton (Alcarazo et al., 2005).

Propiedades

IUPAC Name |

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-4-5-15-14(9-12)16(23-22-15)18(25)21-10-13-3-2-6-20-17(13)24-8-7-19-11-24/h2-3,6-8,11-12H,4-5,9-10H2,1H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSDCBCJFCXIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NN2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)